molecular formula C12H10N2O2 B11103790 N'-(Furfurylidene)benzohydrazide CAS No. 62214-31-7

N'-(Furfurylidene)benzohydrazide

Cat. No.: B11103790
CAS No.: 62214-31-7
M. Wt: 214.22 g/mol
InChI Key: FLSCWWXUVAYOLY-UHFFFAOYSA-N
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Description

N-[(E)-2-furylmethyleneamino]benzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide group attached to a furylmethyleneamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-2-furylmethyleneamino]benzamide typically involves the condensation of benzamide with furylmethyleneamine. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high efficiency, eco-friendliness, and the use of a reusable catalyst.

Industrial Production Methods

Industrial production of N-[(E)-2-furylmethyleneamino]benzamide can be achieved through large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-2-furylmethyleneamino]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furylmethylene oxide derivatives, while reduction can produce furylmethyleneamine derivatives.

Scientific Research Applications

N-[(E)-2-furylmethyleneamino]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential in biological studies due to its structural similarity to bioactive molecules.

    Medicine: Research has indicated its potential as an antimicrobial and antioxidant agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(E)-2-furylmethyleneamino]benzamide involves its interaction with specific molecular targets. For instance, it may act as an allosteric activator of enzymes, enhancing their catalytic activity . The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-2-furylmethyleneamino]benzamide is unique due to its specific structural features, such as the furylmethyleneamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

62214-31-7

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

N-(furan-2-ylmethylideneamino)benzamide

InChI

InChI=1S/C12H10N2O2/c15-12(10-5-2-1-3-6-10)14-13-9-11-7-4-8-16-11/h1-9H,(H,14,15)

InChI Key

FLSCWWXUVAYOLY-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CO2

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=CC=CO2

Origin of Product

United States

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